molecular formula C10H5BrN2 B1374188 2-Bromoquinoline-3-carbonitrile CAS No. 1000007-09-9

2-Bromoquinoline-3-carbonitrile

Cat. No.: B1374188
CAS No.: 1000007-09-9
M. Wt: 233.06 g/mol
InChI Key: QICBDHNUTQDFTK-UHFFFAOYSA-N
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Description

2-Bromoquinoline-3-carbonitrile is an organic compound belonging to the quinoline family It features a bromine atom at the second position and a cyano group at the third position of the quinoline ring

Scientific Research Applications

2-Bromoquinoline-3-carbonitrile has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of various pharmacologically active compounds, including anticancer and antimicrobial agents.

    Material Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs).

    Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators.

    Chemical Synthesis: It acts as an intermediate in the synthesis of more complex quinoline derivatives.

Mechanism of Action

While the specific mechanism of action for 2-Bromoquinoline-3-carbonitrile is not mentioned in the search results, quinoline derivatives have been known to exhibit various pharmacological activities . The mechanism of action often depends on the specific functional groups present in the quinoline derivative .

Safety and Hazards

While specific safety and hazard information for 2-Bromoquinoline-3-carbonitrile was not found, it’s important to handle all chemical compounds with care. Always follow safety guidelines and use appropriate personal protective equipment .

Future Directions

The future directions of 2-Bromoquinoline-3-carbonitrile and similar compounds could involve further exploration of their synthesis methods, chemical reactions, and potential applications . As our understanding of these compounds grows, they may find new uses in medicinal, bioorganic, agrochemical, and industrial chemistry .

Relevant Papers Several papers have been published on the topic of quinoline derivatives, including this compound . These papers discuss various aspects such as synthesis methods, chemical reactions, and potential applications of these compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromoquinoline-3-carbonitrile typically involves the bromination of quinoline derivatives followed by the introduction of a cyano group. One common method includes the bromination of quinoline-3-carbonitrile using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is usually carried out under reflux conditions to ensure complete bromination.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of recyclable catalysts and green chemistry principles can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

2-Bromoquinoline-3-carbonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogenation catalysts.

    Oxidation Reactions: The quinoline ring can undergo oxidation to form quinoline N-oxide derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar solvents such as dimethyl sulfoxide (DMSO) or ethanol.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or hydrogen gas with a palladium catalyst.

    Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) in acetic acid.

Major Products

    Substitution: 2-Aminoquinoline-3-carbonitrile, 2-Methoxyquinoline-3-carbonitrile.

    Reduction: 2-Bromoquinoline-3-amine.

    Oxidation: Quinoline N-oxide derivatives.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloroquinoline-3-carbonitrile
  • 2-Fluoroquinoline-3-carbonitrile
  • 2-Iodoquinoline-3-carbonitrile

Comparison

2-Bromoquinoline-3-carbonitrile is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, fluoro, and iodo analogs. The bromine atom is larger and more polarizable, making it more reactive in substitution reactions. Additionally, the bromine atom can participate in halogen bonding, which can influence the compound’s biological activity and material properties.

Properties

IUPAC Name

2-bromoquinoline-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5BrN2/c11-10-8(6-12)5-7-3-1-2-4-9(7)13-10/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QICBDHNUTQDFTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=N2)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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